4-Bromo-2-(cyanomethyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMKJMXHZUCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Cyanomethyl Benzimidazole
Precursor Synthesis Strategies
The successful synthesis of 4-bromo-2-(cyanomethyl)benzimidazole is critically dependent on the efficient preparation of its primary building blocks: a substituted o-phenylenediamine (B120857) and a cyanoacetic ester.
Synthesis of Substituted o-Phenylenediamines
The key precursor for the benzimidazole (B57391) ring is 3-bromo-1,2-diaminobenzene (also known as 3-bromo-o-phenylenediamine). A common synthetic route to this compound involves the reduction of a benzothiadiazole derivative.
A general laboratory procedure for the synthesis of 3-bromo-1,2-diaminobenzene starts from 4-bromo-2,1,3-benzothiadiazole. This starting material is treated with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent like ethanol (B145695). The reaction is typically stirred at room temperature for an extended period, for instance, 16 hours, to ensure complete conversion. Following the reduction, the solvent is removed, and the product is isolated through extraction with an organic solvent like chloroform. The organic layer is then washed and dried to yield 3-bromo-1,2-diaminobenzene. This method has been reported to produce the desired precursor in high yield, around 92%. bohrium.com
Preparation of Cyanoacetic Ester Building Blocks
Cyanoacetic esters are essential reagents for introducing the cyanomethyl group at the 2-position of the benzimidazole ring. These esters can be prepared by reacting a corresponding monochloroacetic ester with hydrogen cyanide in the presence of a base. The choice of base can include tertiary amines or various salts. While this method can achieve high yields of 93 to 95%, it involves the handling of highly toxic hydrogen cyanide and may require complex workup procedures to remove excess cyanide compounds.
Benzimidazole Core Formation Strategies
The central step in the synthesis of this compound is the formation of the benzimidazole ring system. This is typically achieved through the condensation of the substituted o-phenylenediamine with a cyanoacetic ester.
Condensation Reactions of o-Phenylenediamines with Cyanoacetic Esters
The reaction between an o-phenylenediamine and a cyanoacetic ester proceeds via a condensation mechanism, where the two amino groups of the diamine react with the ester and cyano groups to form the heterocyclic ring.
A notable advantage in the synthesis of 2-(cyanomethyl)benzimidazoles is the feasibility of conducting the reaction without the need for a catalyst. google.comgoogle.com This simplifies the purification process and reduces the potential for catalyst-induced side reactions. The reaction is typically carried out by heating the substituted o-phenylenediamine and the cyanoacetic ester in a high-boiling, halogen-free inert solvent. google.comgoogle.com The stoichiometric ratio of the o-phenylenediamine to the cyanoacetic ester is preferably maintained between 1:1.0 and 1:1.1, with a small excess of the cyanoacetic ester (4 to 6 mol%) often leading to the best yields. google.com Reaction times can range from 5 to 30 hours. google.com
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Catalyst |
| Substituted o-Phenylenediamine | Cyanoacetic Ester | 1 : 1.0 to 1.1 | None |
The choice of solvent is a critical parameter in the catalyst-free synthesis of 2-(cyanomethyl)benzimidazoles. The solvent should be inert and have a boiling point of 150°C or higher to facilitate the reaction, which is typically conducted at temperatures between 150°C and 175°C. google.comgoogle.com While lower temperatures may require significantly longer reaction times, higher temperatures increase the risk of by-product formation. google.com The optimal temperature for the condensation is dependent on the specific cyanoacetic ester and solvent used and often needs to be determined experimentally. google.com
The use of ethyl cyanoacetate (B8463686) alone can sometimes result in the formation of a poorly crystalline product, which can complicate the work-up process. google.com This issue can be mitigated by using a mixture of cyanoacetic esters, for example, by adding n- or isobutyl cyanoacetate to the reaction mixture. google.com
| Parameter | Condition | Rationale |
| Temperature | 150 - 175°C | To provide sufficient energy for the condensation reaction. google.comgoogle.com |
| Solvent | Halogen-free, inert, high-boiling (b.p. ≥ 150°C) | To ensure the reaction mixture remains in the liquid phase at the required temperature and to avoid unwanted side reactions. google.comgoogle.com |
| Reaction Time | 5 - 30 hours | Dependent on the specific reactants and reaction temperature. google.com |
Yield Enhancement and Purity Considerations
Optimizing the yield and purity in the synthesis of benzimidazole derivatives is a critical aspect of process chemistry. The most prevalent method for synthesizing the benzimidazole core is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a reaction that often requires strong acidic conditions and high temperatures. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in enhancing yield and purity.
Several strategies have been developed to improve reaction outcomes. The use of Lewis acids as catalysts has proven to be a greener and more efficient alternative for synthesizing benzimidazole derivatives. mdpi.com Similarly, catalysts such as copper (II) salts have been used in oxidative strategies for the amination of methyl arenes to produce functionalized benzimidazoles. mdpi.com
Purification of the final product often involves standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and by-products. The selection of an appropriate solvent system for these purification methods is crucial for obtaining high-purity this compound.
Table 1: Factors Influencing Yield and Purity in Benzimidazole Synthesis
| Factor | Influence on Yield and Purity | Examples of Methodologies |
|---|---|---|
| Catalyst | Can significantly increase reaction rates and selectivity, leading to higher yields and fewer by-products. | Lewis acids, Copper (II) salts, p-Toluenesulfonic acid. mdpi.comscispace.com |
| Reaction Conditions | Temperature, reaction time, and solvent choice affect reaction kinetics and equilibrium, impacting yield. | Microwave irradiation, use of green solvents like deep eutectic solvents. nih.govrjptonline.org |
| Starting Materials | The purity of the o-phenylenediamine and carboxylic acid derivative directly impacts the purity of the final product. | Use of highly purified reagents. |
| Purification Method | The final step in ensuring high purity of the isolated compound. | Recrystallization, column chromatography. |
Microwave-Assisted Cyclization Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.orgarkat-usa.org This technique is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles. scispace.com
The application of microwave irradiation to the condensation of o-phenylenediamines with aldehydes or carboxylic acids can significantly reduce reaction times from hours to minutes. rjptonline.orgarkat-usa.org For the synthesis of 2-substituted benzimidazoles, microwave-assisted methods can increase yields by 10 to 50% while reducing reaction times by 96 to 98%. organic-chemistry.org This approach can be conducted with or without a solvent. arkat-usa.org Solvent-free, microwave-assisted synthesis using solid supports like alumina (B75360) represents a green chemistry approach, offering moderate to good yields. rjptonline.org
In a specific application, a combination of peptide coupling reagents and microwave irradiation was used to synthesize benzimidazole-containing selenadiazole derivatives, highlighting the versatility of this technique for creating complex heterocyclic systems under milder conditions with improved yields and reduced reaction times. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes to Seconds rjptonline.orgarkat-usa.org |
| Yield | Moderate to Good | Often Higher arkat-usa.orgorganic-chemistry.org |
| Energy Consumption | High | Low |
| Reaction Conditions | Often requires harsh conditions | Milder conditions possible nih.gov |
| Solvent Use | Typically requires solvents | Solvent-free conditions are feasible rjptonline.orgarkat-usa.org |
Alternative Cyclization Pathways for 2-Substituted Benzimidazoles
Beyond the direct condensation of o-phenylenediamines and carboxylic acids, several alternative pathways exist for the synthesis of 2-substituted benzimidazoles. One common method involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclodehydrogenation step. researchgate.net Various oxidizing agents can be employed for this transformation. researchgate.net
Another versatile approach is the reductive cyclization of o-nitroanilines with aryl aldehydes. researchgate.net This method allows for the synthesis of 2-substituted benzimidazoles under very mild conditions at room temperature, achieving good yields in reasonably short reaction times. researchgate.net
More recently, metal-free oxidative C-N coupling has been utilized to form the benzimidazole ring. This can be achieved through the intramolecular cyclization of N¹-alkyl-1,2-phenylenediamines in the presence of oxygen. organic-chemistry.org Copper-catalyzed intramolecular N-arylation also provides a high-yielding route to benzimidazoles. organic-chemistry.org Furthermore, a manganese(I)-catalyzed acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols offers a selective synthesis of 2-substituted benzimidazoles. organic-chemistry.org
Regioselective Introduction of the Bromo-Substituent
The precise placement of the bromine atom at the 4-position of the benzimidazole ring is a key challenge in the synthesis of this compound. This requires a regioselective bromination strategy.
Strategies for Bromination of Benzimidazole Derivatives
Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov For benzimidazole derivatives, reagents such as N-bromosuccinimide (NBS) and bromine (Br₂) are typically used. nih.govresearchgate.net The regioselectivity of the bromination is influenced by the existing substituents on the benzimidazole ring and the reaction conditions. researchgate.net
The use of NBS, often in conjunction with silica (B1680970) gel, provides a method for the bromination of benzimidazoles. nih.gov The reaction of 2-allylthiobenzimidazole with bromine has been shown to result in bromocyclization products, indicating the reactivity of the benzimidazole core towards bromine. researchgate.net Theoretical analyses and experimental verification have been used to understand and predict the positional selectivity in electrophilic aromatic brominations. nih.gov The stability of the intermediate sigma complex plays a crucial role in determining the orientation of the substitution. researchgate.net
Sequential Functionalization Approaches
A common strategy for synthesizing multi-substituted heterocycles involves sequential functionalization. researchgate.net In the context of this compound, two primary sequential approaches can be envisioned:
Bromination followed by Cyclization: This pathway would involve the bromination of an o-phenylenediamine precursor to yield 3-bromo-1,2-phenylenediamine. This brominated intermediate would then be condensed with a suitable cyanomethyl-containing reagent, such as cyanoacetic acid or one of its derivatives, to form the final product. This approach ensures the regiochemistry of the bromine substituent from the start.
Cyclization followed by Bromination: This approach involves first synthesizing 2-(cyanomethyl)benzimidazole (B160407) from o-phenylenediamine and a cyanomethyl synthon. The resulting benzimidazole would then undergo regioselective bromination. This step is more challenging as the cyanomethyl group at the 2-position will influence the electrophilic substitution pattern on the benzene (B151609) ring, and a mixture of isomers could be formed. Controlling the reaction conditions would be critical to selectively obtain the 4-bromo isomer.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.comchemmethod.com The synthesis of benzimidazoles has been a focus for the application of these principles due to the often harsh conditions of traditional methods. chemmethod.com
Key green approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG) is a primary goal. nih.govchemmethod.com DES can act as both the reaction medium and a reagent, simplifying work-up procedures. nih.gov
Catalysis: The use of efficient and recyclable catalysts can replace stoichiometric reagents, reducing waste. mdpi.com This includes Lewis acids and metal complexes that can operate under milder conditions. mdpi.comchemmethod.com
Alternative Energy Sources: Microwave irradiation is a prominent example of an alternative energy source that can reduce reaction times and energy consumption. rjptonline.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot, multi-component reactions are often employed to improve atom economy. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding reagents together or using microwave assistance on solid supports, minimizes solvent waste. mdpi.comrjptonline.org
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. chemmethod.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| o-phenylenediamine |
| 3-bromo-1,2-phenylenediamine |
| N-bromosuccinimide (NBS) |
| 2-(cyanomethyl)benzimidazole |
| cyanoacetic acid |
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The primary synthetic route to 2-(cyanomethyl)benzimidazoles involves the condensation reaction between an o-phenylenediamine derivative and a cyanoacetic acid ester. For the synthesis of this compound, this would involve the reaction of 4-bromo-1,2-diaminobenzene with a suitable cyanoacetic acid ester, such as ethyl cyanoacetate.
The condensation reaction proceeds via the formation of an intermediate amide followed by cyclization, with the elimination of ethanol and water.
Reaction Scheme:
4-Bromo-1,2-diaminobenzene + Ethyl cyanoacetate → this compound + Ethanol + Water
The atom economy for this reaction can be calculated as follows:
Molecular Weight of this compound: C₉H₆BrN₃ = 236.07 g/mol
Molecular Weight of 4-Bromo-1,2-diaminobenzene: C₆H₆BrN₂ = 186.03 g/mol
Molecular Weight of Ethyl cyanoacetate: C₅H₇NO₂ = 113.11 g/mol
Total Molecular Weight of Reactants: 186.03 + 113.11 = 299.14 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Atom Economy (%) = (236.07 / 299.14) x 100 ≈ 78.9%
This calculation demonstrates a relatively good atom economy, although the elimination of ethanol and water molecules prevents it from being 100%. The reaction efficiency, often reported as the reaction yield, is also a crucial factor. Various studies on the synthesis of similar benzimidazole derivatives report yields ranging from moderate to high, depending on the specific reaction conditions employed. For instance, a patent describing the synthesis of (un)substituted 2-(cyanomethyl)benzimidazoles reports high yields and purity when the reaction is conducted at elevated temperatures in an inert solvent. google.com
| Parameter | Value | Description |
| Atom Economy | ~78.9% | A measure of the conversion efficiency of reactant atoms to the desired product. |
| Byproducts | Ethanol, Water | These are the main molecules eliminated during the condensation and cyclization process. |
| Theoretical Yield | Dependent on limiting reagent | The maximum amount of product that can be formed from the given amounts of reactants. |
| Actual Yield | Variable | Reported yields in similar syntheses can be high, indicating good reaction efficiency under optimized conditions. google.com |
Solvent-Free and Environmentally Benign Reaction Conditions
In recent years, there has been a significant push towards developing solvent-free and environmentally benign reaction conditions to minimize the environmental footprint of chemical synthesis. The synthesis of benzimidazole derivatives has been an active area of research in this regard.
Solvent-Free Synthesis:
A notable green chemistry approach for the synthesis of 2-(cyanomethyl)benzimidazoles is the execution of the condensation reaction under solvent-free conditions. One reported method involves heating a mixture of o-phenylenediamine and ethyl cyanoacetate at 120°C. chemicalbook.com This approach offers several advantages:
Reduced Waste: Eliminates the need for a solvent, thereby reducing solvent waste and the associated environmental and economic costs of disposal.
Simplified Work-up: The absence of a solvent can simplify the product isolation and purification process.
Enhanced Reaction Rates: In some cases, solvent-free conditions can lead to higher reaction concentrations and consequently, faster reaction rates.
A patent also describes the synthesis of 2-(cyanomethyl)benzimidazoles without the use of a solvent, although it notes that this can sometimes lead to contaminated products and lower yields. google.com This highlights the importance of optimizing reaction parameters such as temperature and reaction time to achieve high efficiency in solvent-free systems.
Environmentally Benign Solvents and Catalysts:
When a solvent is necessary, the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs) is a key aspect of green chemistry. For the synthesis of this compound, high-boiling, non-halogenated inert solvents could be considered. google.comgoogle.com The use of water as a solvent is also a highly desirable green approach, and some benzimidazole syntheses have been successfully carried out in aqueous media.
Furthermore, the development of catalyst-free synthetic methods contributes to the environmental benignity of the process. The condensation of o-phenylenediamines with cyanoacetic esters can often be achieved thermally without the need for a catalyst, which avoids the potential for metal contamination of the product and the environmental issues associated with catalyst disposal. google.com
| Condition | Description | Advantages |
| Solvent-Free | The reaction is conducted by heating the neat reactants. | Reduces solvent waste, simplifies work-up, potentially increases reaction rates. chemicalbook.com |
| High-Boiling Inert Solvents | Use of solvents like aromatic hydrocarbons with boiling points ≥ 150°C. | Can facilitate high reaction temperatures without the need for high-pressure apparatus. google.comgoogle.com |
| Catalyst-Free | The reaction proceeds thermally without the addition of a catalyst. | Avoids catalyst cost, potential product contamination, and waste from catalyst disposal. google.com |
Advanced Structural Elucidation of 4 Bromo 2 Cyanomethyl Benzimidazole and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the molecular and supramolecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles with high precision.
For a hypothetical molecule like 4-Bromo-2-(cyanomethyl)benzimidazole, one would expect the benzimidazole (B57391) core to be largely planar. The cyanomethyl group at the C2 position introduces a degree of conformational flexibility around the C2-CH₂ bond. The bromine atom at the C4 position is not expected to significantly distort the planarity of the benzimidazole ring itself.
Table 1: Representative Bond Lengths and Angles for Benzimidazole Derivatives This table presents typical data from related structures to illustrate molecular geometry, not specific data for this compound.
| Parameter | Typical Value Range |
|---|---|
| C-N (imidazole) | 1.31 - 1.39 Å |
| C=N (imidazole) | 1.30 - 1.35 Å |
| C-C (benzene) | 1.36 - 1.41 Å |
| C-Br | ~1.90 Å |
| C-C (cyanomethyl) | ~1.51 Å |
| C≡N | ~1.14 Å |
| N-C-N (angle) | 108° - 112° |
Crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group, provide a fingerprint of the crystalline solid. This information is crucial for understanding the symmetry and packing of molecules in the crystal. Benzimidazole derivatives have been observed to crystallize in various crystal systems, including monoclinic and triclinic systems. For example, 2-(1H-benzimidazol-2-yl)phenol crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The specific crystal system and space group for this compound would be determined through experimental single-crystal X-ray diffraction analysis.
Table 2: Illustrative Crystallographic Data for a Substituted Benzimidazole The following data is for 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole and serves as an example. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1878(3) |
| b (Å) | 16.0349(5) |
| c (Å) | 9.4975(3) |
| β (°) | 98.61(1) |
| Volume (ų) | 1530.8(1) |
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture and influence the material's bulk properties.
Hydrogen Bonding : In benzimidazole derivatives with an N-H proton, hydrogen bonding is a dominant interaction. The imidazole (B134444) nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors (=N-). This often leads to the formation of chains or dimers. researchgate.netbeilstein-journals.org For this compound, the N-H group of the imidazole ring would be a primary site for hydrogen bonding. The nitrogen atom of the cyanomethyl group could also potentially act as a hydrogen bond acceptor.
Halogen Bonding : Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.net The bromine atom in this compound can participate in halogen bonds with nucleophilic atoms like oxygen or nitrogen in neighboring molecules. This type of interaction is known to be highly directional and can be a powerful tool in crystal engineering. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR : Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the benzimidazole ring, a singlet for the methylene (B1212753) (-CH₂-) protons of the cyanomethyl group, and a broad signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern on the benzene (B151609) ring.
¹³C NMR : Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the type of carbon (aromatic, aliphatic, nitrile). For instance, the carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift. Due to tautomerism in N-unsubstituted benzimidazoles, some pairs of carbon atoms in the benzene portion of the ring may become chemically equivalent on the NMR timescale, leading to fewer signals than expected. arabjchem.orgmdpi.com
¹⁵N NMR : Nitrogen-15 NMR is a valuable tool for probing the electronic environment of nitrogen atoms. In this compound, three distinct nitrogen signals would be expected: two for the imidazole ring nitrogens and one for the nitrile nitrogen. The chemical shifts of the imidazole nitrogens can provide insights into tautomeric equilibria and hydrogen bonding interactions. beilstein-journals.org
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Benzimidazole Derivatives This table provides typical chemical shift ranges based on related compounds to illustrate expected values, not specific data for this compound.
| Atom | Technique | Typical Chemical Shift (δ) ppm |
|---|---|---|
| Aromatic Protons | ¹H NMR | 7.0 - 8.0 |
| -CH₂- (cyanomethyl) | ¹H NMR | ~4.0 |
| N-H | ¹H NMR | 12.0 - 13.0 (broad) |
| Aromatic Carbons | ¹³C NMR | 110 - 150 |
| C2 (imidazole) | ¹³C NMR | ~150 |
| -CH₂- (cyanomethyl) | ¹³C NMR | ~20 |
| C≡N | ¹³C NMR | 115 - 120 |
2D NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within a molecule. For this compound, a suite of 2D NMR experiments provides a complete picture of its molecular framework.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the aromatic region of this compound, COSY spectra would show correlations between the adjacent protons on the benzene ring (H-5, H-6, and H-7), allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It is crucial for assigning the carbon signals of the protonated carbons. For the title compound, HSQC would show a cross-peak connecting the methylene protons (-CH₂) to their corresponding carbon and each aromatic proton (H-5, H-6, H-7) to its respective carbon atom (C-5, C-6, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the methylene protons (-CH₂) would show correlations to the C-2 carbon of the imidazole ring and the carbon of the nitrile group (-C≡N). The aromatic protons would show correlations to neighboring carbons and to the quaternary carbons C-3a and C-7a, confirming the fusion of the benzene and imidazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and conformation through space correlations, NOESY can also aid in assigning protons that are spatially close. For a planar molecule like this benzimidazole derivative, NOESY can help confirm assignments made by other 2D NMR techniques.
The combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the covalent structure of this compound.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| N-H | - | - | C-2, C-3a, C-7a |
| -CH₂- | - | C-8 | C-2, C-9 (CN) |
| H-5 | H-6 | C-5 | C-3a, C-7 |
| H-6 | H-5, H-7 | C-6 | C-4, C-7a |
| H-7 | H-6 | C-7 | C-5, C-3a |
Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence NMR spectra, particularly for molecules with exchangeable protons and polar functional groups like benzimidazoles. The N-H proton of the imidazole ring can undergo intermolecular proton exchange with solvent molecules.
In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the N-H proton signal may be broad or, in some cases, unobserved due to this exchange. In contrast, polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow down this exchange process by forming hydrogen bonds with the N-H proton. nih.govarabjchem.org This results in a sharper, more defined N-H signal, which is easier to identify and integrate. nih.gov Furthermore, the chemical shifts of the aromatic protons and carbons can be affected by the solvent's polarity and its ability to engage in aromatic stacking interactions, leading to slight variations in their observed positions. nih.govarabjchem.org The appearance and chemical shifts of carbon signals can also be affected by the NMR solvent and temperature, with exchange-induced broadening sometimes observed in solvents like DMSO-d₆ containing traces of water. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for structural confirmation. For this compound, key characteristic absorption bands are expected. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2600 cm⁻¹, indicative of intermolecular hydrogen bonding. nih.govresearchgate.net The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. researchgate.net A sharp, intense peak corresponding to the C≡N (nitrile) stretch is expected around 2250 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system appear in the 1620-1450 cm⁻¹ region. researchgate.net Finally, a band corresponding to the C-Br stretching vibration would be present in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (imidazole) | Stretching (H-bonded) | 3200 - 2600 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C≡N (nitrile) | Stretching | ~2250 (sharp, strong) |
| C=N (imidazole) | Stretching | 1620 - 1580 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-Br | Stretching | 800 - 600 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is more sensitive to polar bonds (like C=O, N-H), Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds and skeletal vibrations of aromatic rings. For this compound, Raman spectra would clearly show the symmetric stretching vibrations of the benzimidazole ring system. The C≡N stretch is also Raman active. This technique provides a distinct "fingerprint" of the molecule that can be used for identification and to study molecular interactions.
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
To aid in the assignment of complex vibrational spectra, experimental FT-IR and Raman data are often correlated with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). By creating a computational model of the molecule, its vibrational modes and corresponding frequencies can be predicted. These calculated frequencies are often scaled by a specific factor to account for systematic errors in the theoretical method. The strong correlation between the scaled theoretical frequencies and the experimental peak positions provides a high degree of confidence in the assignment of the observed vibrational bands to specific molecular motions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. chemrxiv.orglcms.cz It measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules that might have the same nominal mass. For this compound (molecular formula C₉H₆BrN₃), HRMS would provide an experimental mass that is extremely close to the calculated exact mass, thereby confirming its elemental composition and lending strong support to the proposed structure.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chloroform-d |
Accurate Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of organic molecules, enabling the determination of the accurate mass of a compound with a high degree of precision. This, in turn, allows for the confident assignment of its elemental composition. For this compound, the molecular formula is established as C₉H₆BrN₃. sigmaaldrich.com
The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).
The calculated accurate mass and elemental composition provide a fundamental data point for the unequivocal identification of this compound.
Table 1: Theoretical Accurate Mass and Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₉H₆BrN₃ |
| Calculated Monoisotopic Mass | 234.9718 u |
| Elemental Composition | |
| Carbon (C) | 45.80% |
| Hydrogen (H) | 2.56% |
| Bromine (Br) | 33.85% |
| Nitrogen (N) | 17.80% |
Note: The data in this table is calculated based on the known molecular formula of the compound.
Fragmentation Pattern Analysis for Structural Confirmation
Upon electron impact ionization, the molecular ion ([M]⁺˙) of this compound would be formed. The stability of the benzimidazole ring often leads to its preservation as a core fragment in the mass spectrum. Key fragmentation pathways for benzimidazole derivatives typically involve the cleavage of substituents and the characteristic loss of small neutral molecules.
A primary fragmentation event for this compound would likely be the loss of the cyanomethyl radical (•CH₂CN), leading to the formation of a stable 4-bromobenzimidazolium cation. Another characteristic fragmentation of the benzimidazole core involves the elimination of a molecule of hydrogen cyanide (HCN). Further fragmentation could involve the loss of the bromine atom.
Table 2: Postulated Key Fragments in the Mass Spectrum of this compound
| m/z (postulated) | Fragment Ion | Neutral Loss |
| 235/237 | [C₉H₆BrN₃]⁺˙ | - |
| 195/197 | [C₇H₄BrN₂]⁺ | •CH₂CN |
| 168/170 | [C₆H₃BrN]⁺˙ | HCN from [C₇H₄BrN₂]⁺ |
| 116 | [C₇H₄N₂]⁺˙ | •Br from [C₇H₄BrN₂]⁺ |
Note: The m/z values are presented for the major isotopes. The presence of bromine (⁷⁹Br/⁸¹Br) will result in doublet peaks for bromine-containing fragments.
The analysis of these and other potential fragments allows for the piece-by-piece reconstruction of the molecule, providing strong evidence for the proposed structure of this compound and its synthesized derivatives.
Computational and Theoretical Investigations of 4 Bromo 2 Cyanomethyl Benzimidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscpr.res.inelectrochemsci.org It has proven to be a vital tool for examining the structural, chemical, and spectroscopic properties of various molecules, including numerous benzimidazole (B57391) derivatives. researchgate.netresearchgate.netdergipark.org.tr Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netirjweb.comresearchgate.net
A fundamental step in computational analysis is the geometry optimization of the molecule's structure. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. niscpr.res.in From this optimized geometry, key bond parameters such as bond lengths, bond angles, and dihedral (torsional) angles are calculated.
For a molecule like 4-Bromo-2-(cyanomethyl)benzimidazole, DFT calculations would yield precise values for the lengths of C-C, C-N, C-H, C-Br, and C≡N bonds, as well as the angles between these bonds within the fused ring system and the cyanomethyl substituent. These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net In studies of related benzimidazole derivatives, calculated bond lengths and angles have been shown to reproduce experimental values with high accuracy. researchgate.net
Specific, calculated bond parameter data for this compound is not available in the reviewed literature. A representative data table cannot be generated without these specific findings.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap is a key parameter derived from DFT calculations and helps confirm the potential for charge transfer within the molecule. niscpr.res.in For various benzimidazole derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity and electronic behavior. nih.govd-nb.info In the case of this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Specific HOMO-LUMO energy values and energy gap data for this compound have not been reported in the available scientific literature. Consequently, a data table of these values cannot be provided.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov An MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov
For this compound, an MEP map would likely show negative potential (red) localized around the electronegative nitrogen atoms of the imidazole (B134444) ring and the nitrile group, identifying them as potential sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring. nih.gov
Natural Population Analysis (NPA) is a method used to calculate the atomic charges and orbital populations within a molecule. This analysis provides a more stable and accurate description of the electron distribution compared to other methods like Mulliken population analysis, especially for complex molecules. The calculated atomic charges from NPA reveal the electrostatic nature of different parts of the molecule.
In this compound, NPA would quantify the charge on each atom. It would be expected to show negative charges on the nitrogen atoms and the bromine atom due to their high electronegativity, while carbon and hydrogen atoms would carry varying degrees of positive charge. This detailed charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions.
Specific NPA charge data for this compound is not present in the surveyed literature, preventing the creation of a corresponding data table.
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are standard procedures. researchgate.net
For this compound, DFT methods could predict the vibrational wavenumbers corresponding to key functional groups, such as the N-H stretch, aromatic C-H stretches, C=N and C=C ring vibrations, and the characteristic C≡N stretch of the nitrile group. researchgate.net Similarly, the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov These predicted spectra serve as a powerful tool for interpreting and assigning experimental data. researchgate.net
While the methodology for predicting spectroscopic properties is well-established, specific calculated vibrational frequencies or NMR chemical shifts for this compound are not available in the reviewed sources.
Prediction of Spectroscopic Properties
Theoretical Vibrational Frequencies (IR, Raman) and Intensities
Theoretical vibrational analysis is crucial for assigning the intricate peaks observed in experimental Infrared (IR) and Raman spectra. By calculating the normal modes of vibration, researchers can correlate specific molecular motions with spectral bands. For benzimidazole derivatives, DFT calculations have been successfully used to predict vibrational frequencies. esisresearch.orgesisresearch.orgscispace.com
For a molecule like this compound, key vibrational modes would include the stretching and bending of the N-H, C-H, C=N, C-N, and C-Br bonds, as well as the vibrations of the cyanomethyl (-CH2CN) group and the benzimidazole ring system.
Key Vibrational Modes and Expected Frequencies:
N-H Vibrations: The N-H stretching vibration in benzimidazoles is typically observed in the region of 3400-3500 cm⁻¹. esisresearch.org DFT calculations for similar compounds have predicted this mode around 3544 cm⁻¹. esisresearch.org The in-plane bending (δNH) and out-of-plane bending (γNH) modes are expected at lower frequencies.
C-H Vibrations: Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The methylene (B1212753) (-CH2-) group of the cyanomethyl substituent will exhibit asymmetric and symmetric stretching modes, typically calculated in the range of 2928-3022 cm⁻¹. esisresearch.orgesisresearch.org Scissoring, wagging, twisting, and rocking modes for the CH2 group are also predicted at lower wavenumbers. esisresearch.orgesisresearch.org
C≡N Stretch: The cyanomethyl group's C≡N stretching vibration is a characteristic and strong absorption, typically expected in the 2200-2260 cm⁻¹ region.
Benzimidazole Ring Vibrations: The skeletal vibrations of the benzimidazole ring, including C=N and C-N stretching, occur in the 1650-1100 cm⁻¹ range. esisresearch.orgresearchgate.net For instance, the C=N stretching mode has been calculated around 1520-1536 cm⁻¹ for related benzoxazole (B165842) and benzimidazole compounds. esisresearch.orgesisresearch.org
C-Br Vibration: The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹, due to the heavy bromine atom.
The table below presents a compilation of theoretically predicted vibrational frequencies for functional groups relevant to this compound, based on computational studies of similar structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |
| N-H Stretch | ~3544 | IR, Raman |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Asymmetric CH₂ Stretch | ~2982 - 3022 | IR, Raman |
| Symmetric CH₂ Stretch | ~2928 - 2966 | IR, Raman |
| C≡N Stretch | ~2200 - 2260 | IR |
| C=N Stretch | ~1520 - 1536 | IR, Raman |
| CH₂ Scissoring | ~1428 - 1456 | IR, Raman |
| C-N Stretch | ~1195 - 1228 | IR, Raman |
| C-Br Stretch | ~500 - 600 | IR, Raman |
Note: The data in this table is derived from computational studies on analogous benzimidazole and benzoxazole derivatives and represents expected ranges. esisresearch.orgesisresearch.org
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. esisresearch.orgresearchgate.net Theoretical calculations can help assign the signals in ¹H and ¹³C NMR spectra, especially for complex aromatic systems like benzimidazoles where tautomerism can complicate spectral interpretation. researchgate.netnih.govnih.gov
In ¹³C NMR, predictions would cover all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The C2 carbon, substituted with the cyanomethyl group, and the carbons of the imidazole ring (C3a and C7a) would also have characteristic chemical shifts. nih.gov The presence of tautomerism can lead to averaged signals for chemically equivalent carbons (e.g., C4/C7 and C5/C6) in solution if the proton exchange is fast on the NMR timescale. nih.gov
The following table provides expected ¹³C NMR chemical shift ranges for the carbon atoms of the this compound skeleton, based on data from related benzimidazole derivatives. nih.govarabjchem.orgresearchgate.net
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C2 | ~150 - 155 |
| C4 | ~110 - 120 (influenced by Br) |
| C5 | ~120 - 125 |
| C6 | ~120 - 125 |
| C7 | ~115 - 120 |
| C3a/C7a (bridgehead) | ~135 - 145 |
| CH₂ | ~20 - 30 |
| CN | ~115 - 120 |
Note: These are estimated ranges based on literature for substituted benzimidazoles. Actual values will vary based on solvent and specific electronic effects.
UV-Visible Absorption Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to model the electronic absorption spectra (UV-Visible) of molecules. esisresearch.orgresearchgate.net These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The transitions are typically described in terms of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For benzimidazole derivatives, the UV-Vis spectra are characterized by π-π* transitions within the aromatic system. ekb.eg In this compound, the absorption bands would arise from electronic transitions involving the fused π-system of the benzimidazole core. The presence of the bromo and cyanomethyl substituents would modulate the energies of the molecular orbitals and thus the position of the absorption bands. TD-DFT calculations can elucidate the nature of these transitions and predict how different solvents might affect the spectrum through models like the Polarizable Continuum Model (PCM). researchgate.net
Based on studies of similar benzimidazole compounds, one would expect absorption bands in the UV region, likely between 200 and 300 nm, corresponding to these π-π* transitions. ekb.eg
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduusc.edu This method is highly effective for quantifying electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netjuniperpublishers.com
In this compound, NBO analysis can provide detailed insights into several key electronic features:
Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. usc.edu This would reveal the polarity of bonds like N-H, C-Br, and the distribution of charge within the aromatic system.
Hybridization: The analysis details the hybridization of the atomic orbitals that form each bond, providing a quantitative description of the s and p character in the bonding orbitals.
Hyperconjugation: A key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between:
The lone pair orbitals on the nitrogen atoms (donors) and the antibonding π* orbitals of the benzene (B151609) ring (acceptors), indicating delocalization of the lone pair into the ring.
The π orbitals of the benzene ring (donors) and the antibonding π* orbitals of the imidazole C=N bond (acceptors), showing the extent of π-conjugation throughout the fused ring system.
Interactions involving the orbitals of the substituents with the ring system.
Mechanistic Studies of Reactions Involving the Compound
Detailed mechanistic studies for reactions specifically involving this compound are not extensively documented in the reviewed literature. However, computational chemistry offers powerful methods to explore potential reaction pathways for benzimidazole derivatives in general.
Transition State Analysis for Key Reaction Steps
When studying a chemical reaction computationally, locating the transition state (TS) is a critical step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By analyzing the structure and vibrational frequencies of the TS, chemists can gain insight into the mechanism of a reaction. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
For reactions involving this compound, such as N-alkylation, electrophilic aromatic substitution, or nucleophilic substitution of the bromine atom, computational methods could be used to locate the transition states for each elementary step. This analysis would reveal the geometry of the activated complex and help identify the key bond-forming and bond-breaking events.
Reaction Pathway Elucidation and Energy Profiles
By mapping out the entire reaction pathway, including any intermediates and transition states, computational studies can elucidate the most favorable mechanism. For instance, in a substitution reaction, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. While specific studies on this compound are lacking, the general methodology has been applied to understand reactions of related heterocyclic systems, such as the cyclo-condensation reactions of 2-mercaptobenzimidazole. nih.gov
Absence of Specific Crystallographic Data Prevents Detailed Computational Analysis of this compound
A thorough investigation into the computational and theoretical aspects of this compound reveals a significant gap in the available scientific literature, specifically concerning its crystal structure and lattice energy. Despite a comprehensive search for crystallographic data, including a Crystallographic Information File (CIF), no specific experimental or predictive studies detailing the solid-state structure of this compound could be located.
For a meaningful analysis of this compound, the generation of data tables detailing predicted polymorphs, their space groups, cell parameters, and calculated lattice energies would be essential. Such tables would form the basis for a discussion on the most probable crystal packing arrangements and the dominant intermolecular interactions, which could include hydrogen bonds, halogen bonds, and π-π stacking interactions, given the molecular structure of the compound.
However, in the absence of a CIF file or any published research on the crystal structure prediction for this compound, a detailed and scientifically accurate discussion on its crystal structure prediction and lattice energy calculations cannot be provided. The foundational data required to perform such an analysis and generate the requested in-depth content is not currently available in the public domain.
Therefore, the requested section on the "," with a focus on "Crystal Structure Prediction and Lattice Energy Calculations," cannot be constructed. Further experimental work to determine the crystal structure of this compound is necessary before theoretical and computational investigations can be meaningfully undertaken.
Reactivity and Chemical Transformations of 4 Bromo 2 Cyanomethyl Benzimidazole
Reactions at the 4-Bromo Position
The carbon-bromine bond at the 4-position of the benzimidazole (B57391) ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the C-4 position of the benzimidazole serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The Suzuki-Miyaura coupling of 4-Bromo-2-(cyanomethyl)benzimidazole with various aryl or heteroaryl boronic acids would yield 4-aryl-2-(cyanomethyl)benzimidazole derivatives. The reaction conditions generally involve a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of base, such as K₂CO₃ or Cs₂CO₃, and solvent is crucial for reaction efficiency. nih.gov This method's tolerance for a wide range of functional groups makes it highly valuable for synthesizing complex molecules. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as the base. wikipedia.orglibretexts.org Applying this reaction to this compound would produce 4-alkynyl-2-(cyanomethyl)benzimidazole derivatives, which are valuable precursors for more complex heterocyclic systems. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > OTf > Cl, making the 4-bromo position a suitable reaction site. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. wikipedia.org The development of specialized, bulky, and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl bromides under relatively mild conditions. wikipedia.orgacsgcipr.org Research on the amination of related N-heterocyclic bromides, such as 4-bromo-1H-imidazole, has demonstrated that these substrates can be effectively coupled with a range of aromatic and heteroaromatic amines. In a study on 4-bromo-1H-imidazole, various amine coupling partners were successfully utilized, yielding the corresponding 4-aminoimidazole (B130580) products in good yields. nih.gov These conditions provide a strong precedent for the successful amination of this compound.
Table 1: Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole with Various Amines This table is based on data for a related heterocyclic compound and serves as an illustrative example of potential reactivity.
| Amine Partner | Product | Yield (%) nih.gov |
|---|---|---|
| 4-Methoxy-2-methylaniline | 4-((4-Methoxy-2-methylphenyl)amino)-1H-imidazole | 90 |
| 3,5-Dimethylaniline | 4-((3,5-Dimethylphenyl)amino)-1H-imidazole | 85 |
| 4-(Trifluoromethyl)aniline | 4-((4-(Trifluoromethyl)phenyl)amino)-1H-imidazole | 84 |
| 4-Chloro-2-fluoroaniline | 4-((4-Chloro-2-fluorophenyl)amino)-1H-imidazole | 81 |
| Pyridin-2-amine | N-(1H-Imidazol-4-yl)pyridin-2-amine | 75 |
Aryl halides can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Reactions Involving the 2-Cyanomethyl Group
The 2-cyanomethyl group (-CH₂CN) is a key structural feature that imparts significant reactivity to the molecule. The methylene (B1212753) protons (α-protons) are acidic due to the electron-withdrawing effects of both the adjacent cyano group and the benzimidazole ring system. This acidity allows for the facile generation of a carbanion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. researchgate.net The active methylene protons of this compound can readily participate in this reaction with a variety of aldehydes and ketones. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or imidazole), which facilitates the deprotonation of the cyanomethyl group to form the nucleophilic carbanion. researchgate.net This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule yields a stable α,β-unsaturated product, specifically a 2-(2-substituted-1-cyanovinyl)-4-bromobenzimidazole derivative. This reaction is a highly efficient method for C-C bond formation and the synthesis of functionalized alkenes.
The Mannich reaction is an aminomethylation that involves the reaction of a compound containing an active hydrogen with formaldehyde (B43269) and a primary or secondary amine. Research has demonstrated the successful application of an asymmetric Mannich-type reaction using N-protected 2-(cyanomethyl)benzimidazoles and N-benzoyl imines, catalyzed by a chiral phosphoric acid. nih.govresearchgate.net This methodology allows for the highly diastereo- and enantioselective synthesis of products containing vicinal trisubstituted carbon stereogenic centers. nih.gov
In these reactions, the chiral Brønsted acid catalyst activates the imine for nucleophilic attack by the enolized form of the 2-(cyanomethyl)benzimidazole (B160407) derivative. nih.gov The process is kinetically controlled, affording high stereoselectivity. nih.gov A range of aryl-substituted imines are suitable for this transformation, providing the desired products in high yields and with excellent stereocontrol. This reaction highlights the utility of the 2-cyanomethyl group as a pronucleophile for constructing complex, chiral molecules. nih.govresearchgate.net
Table 2: Asymmetric Mannich-Type Reaction of N-Protected 2-(Cyanomethyl)benzimidazole with Various Imines This table is based on data for a related N-protected derivative without the 4-bromo substituent and serves as an illustrative example of the reactivity of the 2-cyanomethyl group.
| Imine Substituent (Ar) | Yield (%) nih.gov | Diastereomeric Ratio (anti/syn) nih.gov | Enantiomeric Excess (ee, % anti) nih.gov |
|---|---|---|---|
| C₆H₅ | quant. | 93:7 | 99 |
| 4-MeOC₆H₄ | quant. | 94:6 | 99 |
| 4-MeC₆H₄ | quant. | 94:6 | 99 |
| 4-FC₆H₄ | quant. | 92:8 | 99 |
| 4-ClC₆H₄ | quant. | 92:8 | 99 |
| 4-BrC₆H₄ | quant. | 91:9 | 99 |
| 3-MeOC₆H₄ | quant. | 92:8 | 99 |
Nitrile Group Transformations
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a range of transformations.
Nitriles can be hydrolyzed to either carboxylic acids or amides depending on the reaction conditions. lumenlearning.com This transformation typically occurs in the presence of acid or base.
Acid-catalyzed hydrolysis: In an acidic aqueous solution, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. libretexts.org The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com For example, heating a nitrile with a dilute acid like hydrochloric acid yields the free carboxylic acid. libretexts.org
Base-catalyzed hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbon atom of the nitrile group. chemistrysteps.com This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org
The hydrolysis of the cyanomethyl group in this compound would yield 2-(4-bromo-1H-benzo[d]imidazol-2-yl)acetic acid or its corresponding amide. The synthesis of benzimidazole-4-carboxamides and carboxylates has been explored for their potential as receptor antagonists. nih.gov
| Reagent | Product |
| Dilute Acid (e.g., HCl) | 2-(4-bromo-1H-benzo[d]imidazol-2-yl)acetic acid |
| Base (e.g., NaOH) followed by acidification | 2-(4-bromo-1H-benzo[d]imidazol-2-yl)acetic acid |
| Base (e.g., NaOH) | Sodium 2-(4-bromo-1H-benzo[d]imidazol-2-yl)acetate |
The nitrile group can participate in cycloaddition reactions, particularly [2+3] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings like triazoles and tetrazoles. frontiersin.org
Triazole Synthesis: 1,2,3-triazoles can be synthesized through the reaction of nitriles with azides, often catalyzed by copper. frontiersin.org Another route to 1,2,4-triazoles involves the reaction of nitriles with hydrazonoyl bromides or through the cyclization of thiosemicarbazide (B42300) intermediates. nih.govraco.cat
Tetrazole Synthesis: The reaction of nitriles with azides, particularly sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt, is a common method for the synthesis of tetrazoles.
The [3+2] cycloaddition of nitrile oxides with nitriles can also lead to the formation of 1,2,4-oxadiazoles. researchgate.net These reactions provide a direct pathway to functionalized heterocyclic systems. nih.govorganic-chemistry.org
N-Functionalization of the Benzimidazole Ring Nitrogens
The benzimidazole ring contains two nitrogen atoms, one of which is part of a secondary amine (N-H). This nitrogen is nucleophilic and can be readily functionalized.
N-Alkylation: The N-H proton of the benzimidazole ring can be abstracted by a base to form a benzimidazolate anion, which can then react with an alkylating agent, such as an alkyl halide, to form an N-alkylated product. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.net The choice of solvent and reaction conditions can influence the efficiency of the N-alkylation. lookchem.com For instance, N-alkylation of benzimidazoles has been successfully carried out with Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org
N-Acylation: Similarly, N-acylation can be achieved by reacting the benzimidazole with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. Copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids has been reported to yield tertiary amides. rsc.org
| Reaction | Reagent | Product |
| N-Alkylation | Alkyl halide (e.g., R-X) + Base (e.g., K2CO3) | 4-Bromo-1-alkyl-2-(cyanomethyl)benzimidazole |
| N-Acylation | Acyl chloride (e.g., R-COCl) + Base | 1-Acyl-4-bromo-2-(cyanomethyl)benzimidazole |
When the benzimidazole ring is asymmetrically substituted, as in the case of this compound, N-alkylation or N-acylation can potentially lead to two different regioisomers: substitution at the N-1 or N-3 position. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the type of electrophile used, and the reaction conditions.
In some cases, a mixture of N-1 and N-3 isomers is obtained, while in others, a high degree of regioselectivity is observed. For example, condition-driven regioselectivity has been observed in the synthesis of benzimidazole-based heterocycles. nih.govrsc.org The electronic and steric effects of the substituents play a crucial role in directing the incoming electrophile to a specific nitrogen atom. The development of methods for the chemo-selective N-alkylation of indolylbenzimidazoles highlights the importance of controlling regioselectivity in the functionalization of such heterocyclic systems. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Benzimidazole Aromatic Ring
The benzimidazole core is a bicyclic aromatic system, and its reactivity in substitution reactions is influenced by the presence of the fused benzene (B151609) and imidazole (B134444) rings, as well as the bromo and cyanomethyl substituents.
Electrophilic Substitution:
Further electrophilic substitution, such as nitration or further halogenation, would be expected to occur at the positions ortho and para to the bromo substituent, which are the 5- and 7-positions, and to a lesser extent, the 6-position. The specific outcome would depend on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution:
The bromo substituent on the benzimidazole ring can be displaced by strong nucleophiles under certain conditions, characteristic of nucleophilic aromatic substitution (SNAr). The viability of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the case of this compound, the cyanomethyl group and the imidazole ring itself exert an electron-withdrawing effect, which can facilitate nucleophilic displacement of the bromide.
Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, the reaction with an amine would be expected to yield the corresponding 4-amino-2-(cyanomethyl)benzimidazole derivative. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a crucial role in the success of these substitutions.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The 2-(cyanomethyl)benzimidazole scaffold is a valuable building block in MCRs due to the reactivity of the cyanomethyl group. researchgate.netresearchgate.net While specific examples utilizing the 4-bromo derivative are not extensively documented, the known reactivity of the parent compound suggests its potential participation in several types of MCRs.
Gewald Reaction:
The Gewald reaction is a well-established MCR for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. researchgate.netresearchgate.net 2-(Cyanomethyl)benzimidazole can serve as the active methylene nitrile component in a modified Gewald reaction. In a typical procedure, it would be reacted with an aldehyde and elemental sulfur. This reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. The incorporation of this compound would be expected to yield 2-aminothiophenes bearing the 4-bromobenzimidazole moiety.
Table 1: Potential Gewald Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Expected Product |
| This compound | Aromatic Aldehyde | Elemental Sulfur | Piperidine | 2-Amino-3-(4-bromobenzimidazol-2-yl)thiophene derivative |
Mannich-type Reaction:
N-protected 2-(cyanomethyl)benzimidazoles have been shown to participate in asymmetric Mannich-type reactions with N-benzoyl imines, catalyzed by a chiral phosphoric acid. nih.gov This reaction leads to the formation of enantioenriched 2-alkylbenzimidazole derivatives with vicinal trisubstituted carbon stereogenic centers. nih.gov The use of this compound in such a reaction would introduce a bromo substituent on the benzimidazole core of the product, offering a route to more complex and potentially biologically active molecules.
Table 2: Potential Asymmetric Mannich-type Reaction
| Nucleophile | Electrophile | Catalyst | Expected Product |
| N-protected this compound | N-Benzoyl Imine | Chiral Phosphoric Acid | Enantioenriched 2-alkyl-4-bromobenzimidazole derivative |
The reactivity of this compound in these and other MCRs provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the specific reaction conditions and substrate scope for this particular derivative is warranted to fully explore its synthetic utility.
Applications in Advanced Materials and Chemical Technologies
Coordination Chemistry and Ligand Design
The benzimidazole (B57391) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.com The unique structure of 4-Bromo-2-(cyanomethyl)benzimidazole offers multiple coordination sites, making it a versatile ligand for designing novel metal complexes with tailored properties.
The synthesis of metal complexes involving benzimidazole-based ligands is typically straightforward. Generally, complexes are prepared by reacting the ligand with a corresponding metal salt (such as chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol, often with heating to facilitate the reaction. nih.govijsra.net For this compound, this process would yield complexes with metals such as copper(II), zinc(II), nickel(II), and palladium(II). nih.govnih.gov
The characterization of these resulting complexes is crucial to confirm their structure and the coordination of the ligand to the metal center. A suite of spectroscopic and analytical techniques is employed for this purpose:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to verify the coordination of the ligand. A noticeable shift in the stretching vibration of the C=N bond within the benzimidazole ring to a different wavenumber upon complexation indicates the involvement of the imidazole (B134444) nitrogen in bonding with the metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra can confirm the structure of the ligand and its complexes, although peak broadening can occur with paramagnetic metal centers. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion and can differ significantly from that of the free ligand. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex, confirming its composition. nih.gov
| Technique | Purpose | Expected Observations for Complexation |
| FT-IR | Confirm ligand coordination | Shift in C=N and C≡N stretching frequencies. nih.gov |
| UV-Vis | Analyze electronic transitions | Appearance of new absorption bands (e.g., d-d transitions, metal-to-ligand charge transfer). nih.gov |
| NMR | Elucidate structure in solution | Chemical shift changes for protons near coordination sites. |
| Mass Spec | Determine molecular formula | Detection of the molecular ion peak corresponding to the metal complex. nih.gov |
| X-ray | Determine solid-state structure | Precise bond lengths and angles between metal and ligand atoms. nih.gov |
Benzimidazole derivatives typically coordinate to metal ions through the sp²-hybridized nitrogen atom of the imidazole ring. mdpi.com However, the 2-(cyanomethyl) substituent in this compound introduces a nitrile group (-C≡N), which provides a second potential coordination site. This allows for several possible coordination modes:
Monodentate Coordination: The ligand could bind to the metal center solely through the imidazole nitrogen, which is the most common mode for simple benzimidazoles.
Bidentate Chelating Coordination: The ligand could form a chelate ring by coordinating through both the imidazole nitrogen and the nitrogen of the cyanomethyl group. This would result in a more rigid and stable complex.
Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, coordinating to one via the imidazole nitrogen and to the other via the nitrile nitrogen.
Metal complexes derived from benzimidazole ligands are actively explored for their catalytic properties. The specific structure of this compound makes it and its metal complexes suitable for roles in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , metal complexes of this ligand could be investigated as catalysts for various organic transformations. For instance, palladium complexes are widely used in cross-coupling reactions. nih.gov A palladium(II) complex of this compound could potentially catalyze Suzuki, Stille, or Negishi coupling reactions, which are fundamental for forming carbon-carbon bonds. researchgate.netmdpi.com
In heterogeneous catalysis , the ligand can be incorporated into solid supports like porous organic polymers (POPs). researchgate.net The basic nitrogen sites within the benzimidazole structure can function as active catalytic centers. For example, benzimidazole-containing POPs have shown high activity as solid-base catalysts for reactions like the Knoevenagel condensation. researchgate.net The 4-bromo functionality of the molecule provides a convenient anchor point for covalent attachment to a polymer backbone or other solid support, facilitating the creation of recyclable heterogeneous catalysts. researchgate.net Furthermore, the bromo group itself can participate in cross-coupling reactions to build larger, more complex catalytic structures. researchgate.net The use of such heterogeneous catalysts is highly advantageous as it simplifies product purification and allows for catalyst recovery and reuse, aligning with the principles of green chemistry. primescholars.comdoi.org
Advanced Materials Science
The unique combination of a halogenated aromatic system and the electron-deficient benzimidazole ring makes this compound an attractive building block for the synthesis of functional organic materials with applications in electronics and polymer science. rsc.orgtcichemicals.com
Benzimidazole derivatives are widely utilized in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). mdpi.com The benzimidazole core is known for its excellent electron-transporting capabilities and high thermal stability. rsc.org When incorporated into larger molecules, it can serve as an electron-transport or bipolar host moiety in the emissive layer of an OLED device. rsc.org
This compound can be used as a fundamental building block for more complex optoelectronic materials. The C-Br bond serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing it to be readily integrated into larger π-conjugated systems. nih.govresearchgate.net This strategy is essential for tuning the electronic properties of the material, such as the HOMO/LUMO energy levels and the optical bandgap, which in turn control charge transport and light emission characteristics. rsc.org By coupling this building block with various electron-donating arylboronic acids or organostannanes, a library of novel materials with tailored photophysical properties, such as deep-blue or white light emission, can be synthesized. mdpi.comresearchgate.net
| Property | Relevance to Optoelectronics | Typical Values for Benzimidazole Materials |
| HOMO/LUMO Levels | Determines charge injection/transport properties | -5.8 to -5.4 eV / -2.6 to -2.2 eV rsc.org |
| Triplet Energy (ET) | Crucial for hosting phosphorescent emitters | > 2.7 eV for blue phosphorescence rsc.org |
| Emission Wavelength (λmax) | Defines the color of light emitted | 395-424 nm (solution), 452-456 nm (solid-state) for blue emitters. mdpi.com |
| External Quantum Efficiency (EQE) | Measures device efficiency | Up to 26.2% for blue phosphorescent OLEDs. rsc.org |
The bifunctional nature of this compound, possessing both a reactive N-H bond and a C-Br bond, makes it an excellent monomer for the synthesis of advanced polymers. Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability.
Several polymerization pathways can be envisioned using this monomer:
N-C Coupling Polymerization: The N-H group of the benzimidazole ring can participate in nucleophilic substitution reactions with activated aromatic dihalides. This N-C coupling reaction, similar to the synthesis of poly(aryl ether)s, can produce high molecular weight linear polymers. nih.govresearchgate.net
Palladium-Catalyzed Polycondensation: The C-Br bond can be utilized in Suzuki or Stille polycondensation reactions. Reacting the monomer with an aromatic diboronic acid, for example, would yield a fully aromatic polymer, likely possessing high thermal stability and potentially interesting electronic properties.
By copolymerizing this compound with other monomers, the properties of the resulting polymer can be finely tuned. For instance, incorporating flexible ether linkages could improve solubility and processability, while adding other conjugated units could modify the optical and electronic properties. The inclusion of benzimidazole units is known to significantly increase the glass transition temperature (Tg) of polymers, enhancing their performance in high-temperature applications. nih.govresearchgate.net The cyanomethyl and bromo groups appended to the polymer backbone also offer sites for post-polymerization modification, allowing for further tuning of properties or the attachment of other functional groups.
Chemical Sensors (Focus on non-biological analytes)
The benzimidazole scaffold is a significant structural motif in the development of fluorescent chemical sensors. researchgate.net The inherent electron-accepting properties, π-bridging capabilities, and metal-ion chelating characteristics of the benzimidazole unit make it an excellent candidate for the construction of optical sensing systems. researchgate.net While direct studies on this compound as a chemical sensor for non-biological analytes are not extensively documented in publicly available research, the functional groups present in the molecule suggest its potential as a precursor for such sensors.
The bromine atom on the benzene (B151609) ring and the cyanomethyl group at the 2-position offer reactive sites for further functionalization. These sites can be modified to introduce specific recognition moieties for various non-biological analytes. The design of novel benzimidazole-based chemosensors is an active area of research, with molecular sensing systems often based on mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net
For instance, the nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in the compound's photophysical properties, which forms the basis for sensing. The bromo-substituent can be utilized in cross-coupling reactions to attach other chromophores or fluorophores, thereby modulating the sensor's optical response. The cyanomethyl group, being an active methylene (B1212753) group, can participate in condensation reactions to extend the π-conjugated system, which is a common strategy in the design of fluorescent probes.
Table 1: Potential Sensing Applications Based on Structural Features
| Functional Group | Potential Role in Chemical Sensing | Target Analytes (Non-biological) |
| Benzimidazole Core | Metal-ion chelation, π-stacking interactions | Metal ions, Anions |
| 4-Bromo Substituent | Site for cross-coupling reactions to attach signaling units | Varies depending on attached unit |
| 2-(Cyanomethyl) Group | Reactive site for extending π-conjugation, potential binding site | Varies depending on modification |
Role as an Intermediate in the Synthesis of Complex Molecules
2-(Cyanomethyl)benzimidazole (B160407) and its derivatives are recognized as important intermediates in the synthesis of a variety of organic compounds, including colorants, pigments, and pharmaceuticals. The presence of both a bromo-substituent and a reactive cyanomethyl group makes this compound a versatile building block for the construction of more complex molecular architectures.
Synthesis of Advanced Organic Scaffolds and Architectures
The 2-(cyanomethyl)benzimidazole moiety can serve as a 1,3-dicarbonyl analogue in certain chemical reactions. nih.gov This reactivity allows for its participation in reactions like the asymmetric Mannich-type reaction, catalyzed by chiral phosphoric acid, to produce complex molecules with vicinal trisubstituted carbon stereogenic centers in a highly diastereo- and enantioselective manner. nih.gov This demonstrates the utility of the cyanomethyl group as a handle for carbon-carbon bond formation, enabling the construction of intricate and stereochemically rich organic scaffolds.
The bromine atom on the benzimidazole ring provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the creation of complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds. This dual reactivity (the cyanomethyl group and the bromo-substituent) allows for a modular approach to the synthesis of diverse and complex heterocyclic compounds.
Development of Functional Dyes and Pigments
The synthesis of cyanine (B1664457) dyes, a class of synthetic dyes, often involves the condensation of two nitrogen-containing heterocyclic quaternary ammonium (B1175870) salts through a polymethine bridge. researchgate.netnih.gov The 2-(cyanomethyl) group in this compound is an active methylene group that can potentially participate in condensation reactions with suitable electrophiles to form the polymethine chain characteristic of cyanine and other dyes.
While direct synthesis of dyes from this specific compound is not detailed in the available literature, the general synthetic routes for cyanine dyes suggest its plausibility as a precursor. researchgate.netnih.gov The benzimidazole nucleus itself can act as a part of the chromophoric system. By quaternizing one of the nitrogen atoms of the benzimidazole ring, the reactivity of the adjacent cyanomethyl group would be enhanced, making it a suitable component for condensation reactions in dye synthesis. The bromo-substituent could also be used to modify the electronic properties of the resulting dye, potentially tuning its color and other photophysical properties.
Table 2: Plausible Reactions for Dye Synthesis
| Reaction Type | Role of this compound | Potential Dye Class |
| Knoevenagel Condensation | Active methylene compound | Merocyanine dyes |
| Reaction with Orthoesters | Formation of methine bridge | Cyanine dyes |
Chemical Building Block in Agrochemical Synthesis (focus on synthetic routes, not biological effects)
Benzimidazole derivatives are a well-established class of fungicides used extensively in agriculture. nih.govresearchgate.net Compounds like benomyl (B1667996) and carbendazim (B180503) have a benzimidazole core. The fungicidal activity of these compounds often arises from their ability to interfere with microtubule assembly in fungi.
This compound serves as a valuable starting material for the synthesis of more complex benzimidazole-based agrochemicals. The bromo-substituent can be a key site for introducing diversity into the molecular structure through various coupling reactions. For instance, it can be replaced with other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed reactions to generate a library of compounds for screening as potential fungicides.
The cyanomethyl group can also be chemically transformed. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminoethyl group, providing further avenues for structural modification and the synthesis of novel agrochemical candidates. nih.gov The synthesis of new benzimidazole derivatives with potential fungicidal activity is an ongoing area of research. researchgate.net
Table 3: Synthetic Transformations for Agrochemical Precursors
| Functional Group | Transformation Reaction | Resulting Functional Group |
| 4-Bromo | Suzuki Coupling | Aryl or Heteroaryl |
| 4-Bromo | Buchwald-Hartwig Amination | Amino |
| 2-(Cyanomethyl) | Hydrolysis | Carboxymethyl |
| 2-(Cyanomethyl) | Reduction | 2-Aminoethyl |
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Key Achievements
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs. Research has established the importance of substitution patterns on the benzimidazole ring in dictating biological activity. For instance, various substituents at the N-1, C-2, C-5, and C-6 positions have been shown to be critical for anticancer activity. The cyanomethyl group at the C-2 position is known to be a versatile synthetic handle, allowing for a range of chemical transformations.
Key achievements in the broader field of benzimidazole chemistry include the development of proton pump inhibitors, anthelmintics, and anticancer agents. The versatility of the benzimidazole nucleus allows it to interact with a variety of biological targets through hydrogen bonding, metal ion coordination, and hydrophobic interactions.
Identification of Research Gaps and Future Directions
The most significant research gap concerning 4-Bromo-2-(cyanomethyl)benzimidazole is the lack of specific data on its synthesis, characterization, and biological or material properties. Future research should prioritize the development of an efficient and scalable synthesis for this compound. A plausible synthetic route could involve the condensation of 3-bromo-1,2-phenylenediamine with a cyanoacetic acid derivative.
Once synthesized, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide invaluable structural information. Subsequently, screening for biological activity, particularly in areas where bromo- and cyanomethyl-substituted benzimidazoles have shown promise (e.g., anticancer, antimicrobial), would be a logical next step.
Opportunities for Novel Synthetic Methodology Development
The synthesis of substituted benzimidazoles is a field ripe for innovation. While traditional methods often involve harsh conditions, recent years have seen the emergence of greener and more efficient protocols. Future research could focus on developing novel synthetic strategies for this compound and its analogs.
Potential Avenues for Synthetic Innovation:
| Synthetic Approach | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction times. | Reduced reaction times, higher yields, and often milder conditions. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds on the benzimidazole core. | Atom economy, reduced pre-functionalization steps. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, scalability, and process control. |
| Photocatalysis | Using light to drive chemical reactions. | Mild reaction conditions, novel reactivity. |
Unexplored Reactivity Profiles and Strategic Functionalization
The cyanomethyl group at the 2-position of this compound offers a gateway to a diverse range of chemical transformations. The active methylene (B1212753) group can be deprotonated to form a nucleophile, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, it can participate in Mannich-type reactions to create complex, stereochemically rich molecules.
The bromine atom at the 4-position is also a key functional group for further elaboration. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. This dual functionality makes this compound a valuable building block for the synthesis of complex molecular architectures.
Potential for Innovation in Non-Biological Applications and Materials Science
Beyond its potential in medicinal chemistry, the benzimidazole scaffold is finding increasing use in materials science. The electron-rich nature of the benzimidazole ring system, combined with its ability to form stable complexes with metal ions, makes it an attractive component for various functional materials.
Potential Material Science Applications:
| Application Area | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Benzimidazole derivatives can serve as electron-transporting or emissive materials due to their electronic properties. |
| Sensors | The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions or other analytes, leading to changes in optical or electronic properties. |
| Corrosion Inhibitors | Benzimidazoles can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. |
| Fluorescent Probes | The benzimidazole scaffold can be incorporated into molecules designed to fluoresce in the presence of specific biological or environmental targets. |
The presence of the bromo and cyanomethyl groups in this compound provides handles for polymerization or grafting onto surfaces, further expanding its potential in materials science.
Advanced Computational Insights for Design and Discovery
Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, computational methods can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction and to understand the mechanisms of potential transformations.
Simulate Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectra (e.g., NMR, UV-Vis) and provide insights into the electronic structure of the molecule.
Virtual Screening: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives, guiding the design of more potent compounds.
Materials Property Prediction: Computational models can be used to predict the electronic and optical properties of materials incorporating the this compound scaffold, aiding in the design of new materials for specific applications.
The application of these computational tools will be crucial in unlocking the full potential of this and other novel benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
